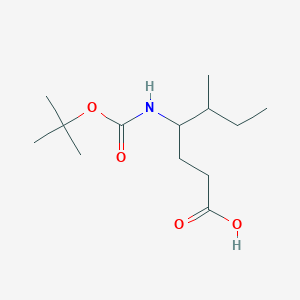![molecular formula C36H58O12 B12324301 5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-O-beta-D-Glucopyranosylplatycodigenin is typically isolated from natural sources, particularly from the roots of Platycodon grandiflorum . The extraction process involves several steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of 3-O-beta-D-Glucopyranosylplatycodigenin involves large-scale extraction and purification processes. The roots of Platycodon grandiflorum are cultivated and harvested in bulk. The extraction and purification processes are scaled up using industrial-grade equipment to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-O-beta-D-Glucopyranosylplatycodigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-O-beta-D-Glucopyranosylplatycodigenin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3-O-beta-D-Glucopyranosylplatycodigenin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Comparación Con Compuestos Similares
3-O-beta-D-Glucopyranosylplatycodigenin is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
3-O-beta-D-Glucopyranosylplatyconic acid: Another triterpenoid with similar biological activities.
Platycodin D: A saponin with anti-inflammatory and anti-cancer properties.
Platycodin A: Known for its immunomodulatory effects.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C36H58O12 |
|---|---|
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46) |
Clave InChI |
HPVWWHYNAAZHQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


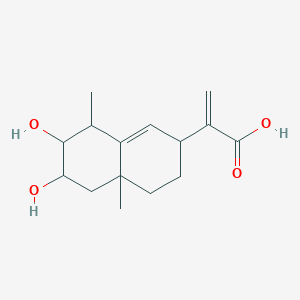

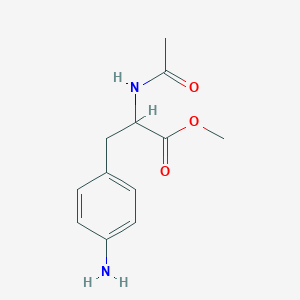
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)
![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)


![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
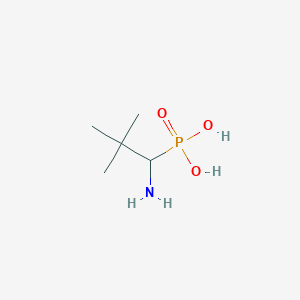

![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
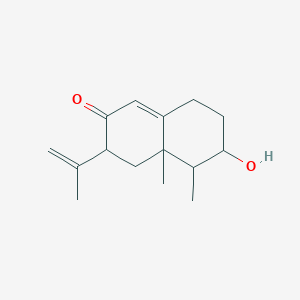
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
